3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC15069457
Molecular Formula: C29H29Cl2N5O2S
Molecular Weight: 582.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H29Cl2N5O2S |
|---|---|
| Molecular Weight | 582.5 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C29H29Cl2N5O2S/c30-22-8-5-20(6-9-22)19-36-28(38)25-10-7-21(17-26(25)33-29(36)39)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18H,2,11-16,19H2,(H,32,37)(H,33,39) |
| Standard InChI Key | QZZRHEKXWZWCTR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl |
Introduction
The compound 3-(4-chlorobenzyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule with a unique structural framework. It belongs to the class of tetrahydroquinazoline derivatives, which are known for their diverse biological activities. This compound features a tetrahydroquinazoline core, combined with a carboxamide and thioxo moieties, along with chlorobenzyl and chlorophenyl substituents. These structural elements contribute to its potential therapeutic applications, particularly in areas such as cancer research and neuropharmacology.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
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Starting Materials: The synthesis often begins with commercially available precursors such as chlorobenzylamine, piperazine derivatives, and quinazoline precursors.
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Reaction Conditions: Solvents like ethanol or dichloromethane are commonly used, and reactions may require heating or the use of catalysts to achieve optimal yields.
Biological Activities and Potential Applications
Compounds with similar structures have shown various biological activities, including:
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Cytotoxicity: Some derivatives have been studied for their ability to induce apoptosis in cancer cells, making them promising candidates for cancer research.
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Neuropharmacological Activity: The presence of piperazine and chlorophenyl groups suggests potential interactions with neurological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-chlorophenyl)piperazine | Piperazine ring with chlorophenyl substituent | Antidepressant |
| 4-(4-chlorobenzoyl)-3-(4-chlorophenyl)piperazine | Similar piperazine structure with additional benzoyl group | Antimicrobial |
| 5-[4-(4-chlorophenyl)-1H-pyrazol] | Pyrazole ring with chlorophenyl substituent | Anticancer |
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